Cyazofamid

描述

准备方法

合成路线和反应条件: 氰霜唑可以通过多种方法合成:

丁基锂路线: 此方法包括对对甲苯乙酮进行卤化和甲酰化,以合成5-(对甲苯基)-1H-咪唑。

乙二醛路线: 从对甲苯乙酮开始,该化合物经历卤化、与乙二醛和羟胺反应形成中间体,然后进行脱水、氯化和磺酰胺化,以生成氰霜唑.

酰亚胺路线: 此方法使用α-氨基酮和二乙氧基乙酰亚胺合成2-乙氧基甲基-4-对甲苯基咪唑,然后进行肟化、脱水、氯化和磺酰胺化,以生成氰霜唑.

工业生产方法: 氰霜唑的工业生产涉及类似的合成路线,但规模更大,反应条件经过优化,以确保高产率和纯度。 该工艺通常包括卤化、甲酰化、环化、氯化和磺酰化等步骤 .

化学反应分析

反应类型: 氰霜唑经历各种化学反应,包括:

氧化: 氰霜唑在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 该化合物可以被还原,尽管这种反应的具体条件和试剂鲜有报道。

取代: 氰霜唑可以进行取代反应,特别是涉及磺酰胺基团。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用诸如氢化锂铝等还原剂。

科学研究应用

Key Features:

- Type : Cyanoimidazole fungicide

- Target : Oomycetes and certain fungal pathogens

- Mode of Action : Inhibition of mitochondrial respiration

Crop Protection

Cyazofamid has been extensively studied for its efficacy against various plant diseases, particularly those affecting fruit and vegetable crops. It is registered for use against:

- Late Blight : Effective against Phytophthora infestans in potatoes.

- Downy Mildew : Controls Plasmopara viticola in grapes.

- Powdery Mildew : Active against Uncinula necator in various crops .

Efficacy Studies

Research has demonstrated that this compound is highly effective at controlling diseases caused by oomycetes. For instance, studies show significant reductions in disease severity when this compound is applied at recommended doses compared to untreated controls .

Residue Analysis

The persistence and degradation of this compound and its metabolites (notably CCIM) have been analyzed in various matrices such as soil and plant tissues. Studies indicate that while this compound can degrade under certain conditions, its metabolite CCIM is more stable and poses a risk of accumulation if not managed properly .

| Compound | Half-life (days) | Primary Metabolite | Toxicity (Rats) |

|---|---|---|---|

| This compound | 10-14 | CCIM | Moderate |

| CCIM | 15-20 | CCBA | High |

Safety Profile

Toxicological evaluations have assessed the acute toxicity of this compound. These studies indicate that it exhibits moderate toxicity levels with specific risks associated with high doses. Notably, subchronic toxicity tests have highlighted potential renal toxicity in male rats .

Regulatory Status

This compound has been evaluated by various regulatory bodies, including the WHO and EPA, which have established acceptable daily intake levels based on its toxicological profile .

Field Trials

Several field trials have been conducted to evaluate the performance of this compound under real-world agricultural conditions. A notable study assessed its impact on potato late blight management, demonstrating a significant reduction in disease incidence when applied at the onset of symptoms .

Comparative Studies

Comparative studies between this compound and other fungicides have shown that it often outperforms traditional treatments in terms of efficacy against resistant strains of pathogens while exhibiting a lower environmental impact due to its targeted action .

作用机制

氰霜唑通过抑制线粒体复合物III的辅酶Q-细胞色素c还原酶Qi中心发挥作用 . 这种抑制会破坏电子传递链,导致靶病原体能量产生减少,最终导致其死亡 .

类似化合物:

氟唑菌酰胺: 另一种用于控制卵菌类病原体的杀菌剂。

二甲酰吗啉: 一种具有类似作用方式的杀菌剂,靶向卵菌类细胞壁的合成。

戊唑醇: 另一种用于控制卵菌类病原体的杀菌剂,其作用方式不同。

氰霜唑的独特性: 氰霜唑的独特性在于它对辅酶Q-细胞色素c还原酶Qi中心的高度特异性,使其对卵菌类病原体高度有效,对非靶标生物的影响最小 .

相似化合物的比较

Fluazinam: Another fungicide used to control oomycete pathogens.

Dimethomorph: A fungicide with a similar mode of action, targeting the cell wall synthesis in oomycetes.

Mandipropamid: Another fungicide used for controlling oomycete pathogens with a different mode of action.

Uniqueness of Cyazofamid: this compound is unique due to its high specificity for the Qi center of coenzyme Q – cytochrome c reductase, making it highly effective against oomycete pathogens with minimal impact on non-target organisms .

生物活性

Cyazofamid is a fungicide belonging to the cyanoimidazole class, primarily used for controlling various fungal diseases in crops. Its unique mode of action, along with its metabolic pathways and biological effects, makes it a significant subject of study in agricultural and toxicological research.

Mode of Action

This compound exhibits its antifungal properties by inhibiting the mitochondrial respiratory chain of fungi. Specifically, it blocks electron transfer at the Qi site of the cytochrome bc1 complex (Complex III), which is crucial for ATP synthesis in fungi. This disruption leads to a decrease in energy production, effectively controlling fungal growth and development, particularly against Oomycetes such as Plasmopara viticola (grape downy mildew) and Botrytis cinerea (gray mold) .

Pharmacokinetics and Metabolism

Research has shown that this compound is rapidly absorbed and metabolized in mammals. In studies involving Sprague-Dawley rats, this compound was administered at low (0.5 mg/kg) and high (1000 mg/kg) doses. Key findings include:

- Absorption : Approximately 75% absorption was observed at the low dose, decreasing to about 5% at the high dose due to saturation .

- Metabolites : The primary metabolite identified was CCIM (cyanoimidazole), which accounted for significant amounts of radioactivity in blood and urine samples. Notably, CCIM was rapidly formed within 30 minutes post-administration .

- Elimination : The half-life () varied with dosage; at low doses, it was approximately 4.4-5.8 hours, while it extended to 7.6-11.6 hours at high doses .

Metabolic Pathways

The metabolic pathways of this compound involve several key metabolites:

- CCIM : Main metabolite detected in tissues and urine.

- CCBA : Another significant metabolite found predominantly in urine samples from treated rats .

Toxicological Profile

This compound has been evaluated for its toxicological impacts. Studies indicate that it does not exhibit mutagenicity based on various in vivo and in vitro tests . However, subchronic toxicity tests have highlighted potential renal toxicity, particularly in male rats .

Case Studies

- Toxicity Assessment : A study evaluated the effects of this compound on farm workers exposed to this fungicide in Zimbabwe. Symptoms typical of agrochemical exposure were reported, emphasizing the need for safety training among agricultural workers .

- Environmental Impact : Research on the dissipation of this compound during winemaking showed that its residues decreased significantly over time, with a half-life ranging from 46.2 to 63 hours depending on fermentation conditions .

Efficacy Against Fungal Pathogens

This compound has demonstrated strong antifungal activity against various pathogens:

- Oomycetes : Effective against Plasmopara viticola, Uncinula necator, and Botrytis cinerea.

- Selectivity : It has shown high selectivity towards Oomycetes compared to other fungal classes, making it a valuable tool in integrated pest management strategies .

Summary Table of Biological Activity

| Parameter | Low Dose (0.5 mg/kg) | High Dose (1000 mg/kg) |

|---|---|---|

| Absorption (%) | 75 | 5 |

| Major Metabolite | CCIM | CCIM |

| Half-Life () | 4.4 - 5.8 hours | 7.6 - 11.6 hours |

| Primary Action | ATP synthesis inhibition | ATP synthesis inhibition |

| Toxicity | Renal toxicity noted | Renal toxicity noted |

属性

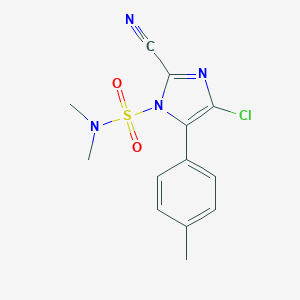

IUPAC Name |

4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)imidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKMMRDKEKCERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034492 | |

| Record name | 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ivory odorless solid; [Merck Index] | |

| Record name | Cyazofamid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solvent solubility (all in g/100 mL, 21.2 °C): hexane, 0.003; methanol, 0.174, acetonitrile, 3.095, dichloroethane, 10.212; toluene, 0.600, ethyl acetate, 1.649; acetone, 4.564, octanol, 0.004, In water, 0.107 at pH 7; 0.121 at pH 5; 0.109 at pH 9 (all in mg/L at 20 °C) | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.446 at 20 °C | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.3X10-2 mPa /9.75X10-8 mm Hg/ at 35 °C | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

To elucidate the background of the highly selective fungicidal activity of cyazofamid ... the biochemical mode of action of this fungicide in /a target species/ Pythium spinosum was investigated. Cyazofamid inhibited mycelial growth of P. spinosum on the order of 1 uM on agar medium containing gelatin, on water agar, and on potato dextrose agar. The mycelial growth inhibition was markedly potentiated in the presence of salicylhydroxamic acid (SHAM), an inhibitor of mitochondrial alternative oxidase. Oxygen consumption of P. spinosum mycelia treated with 4 uM cyazofamid was reduced by about 60%. At 60 min after the treatment, the oxygen consumption was recovered, but the respiration was resistant to potassium cyanide and sensitive to SHAM. From the effect of cyazofamid on electron transport activity of P. spinosum mitochondria, it was revealed that this fungicide specifically interferes with cytochrome bc1 complex (complex III) activity (I50: 0.04 uM). Cyazofamid, however, exhibited no inhibition of complex III activities in mitochondria isolated from other biological sources such as Botrytis cinerea, Saccharomyces cerevisiae, rat liver, and potato tuber. Thus, the highly selective activity of cyazofamid appeared to be due to a difference in the inhibitor susceptibility at the target enzyme. To identify the binding site of cyazofamid in complex III, reduction kinetics of cytochrome b hemes was investigated with P. spinosum mitochondria. The addition of cyazofamid immediately reduced cytochrome b hemes and the extent of reduction was higher than that without cyazofamid. Reduction of b hemes was markedly inhibited by the combined use of cyazofamid and azoxystrobin (Qo center inhibitor). These results suggest that cyazofamid binds to the Qi center of complex III., Cyazofamid is reported to inhibit complex 3 but at the Qi site (antimycin site) which differs from that of other recent fungicidal inhibitors of complex 3 which act at the Qo site. It is claimed to be specific in its inhibitory action to mitochondria from oomycete fungi. | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Ivory powder | |

CAS No. |

120116-88-3 | |

| Record name | Cyazofamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120116-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyazofamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120116883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-1-sulfonamide, 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYAZOFAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJC4S2YQ4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

152.7 °C | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。